REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]2[NH:9][CH:10]=[CH:11][C:3]=12.[I:12]N1C(=O)CCC1=O>CN(C)C=O>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]2[NH:9][CH:10]=[C:11]([I:12])[C:3]=12
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Name
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Quantity
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1.8 g
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Type
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reactant
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Smiles
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ClC1=C2C(=NC=C1F)NC=C2
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Name
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Quantity
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2.37 g
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Type
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reactant
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Smiles
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IN1C(CCC1=O)=O
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was slowly brought to room temperature
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Type
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CUSTOM
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Details
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quenched with brine
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (twice)
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Type
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CONCENTRATION
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Details
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The organic phase was concentrated
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Type
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CUSTOM
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Details
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purified by column chromatography (silica gel, 30% ethyl acetate in hexane)
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Name
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Type
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product
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Smiles
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ClC1=C2C(=NC=C1F)NC=C2I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |